N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methoxyphenoxy)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

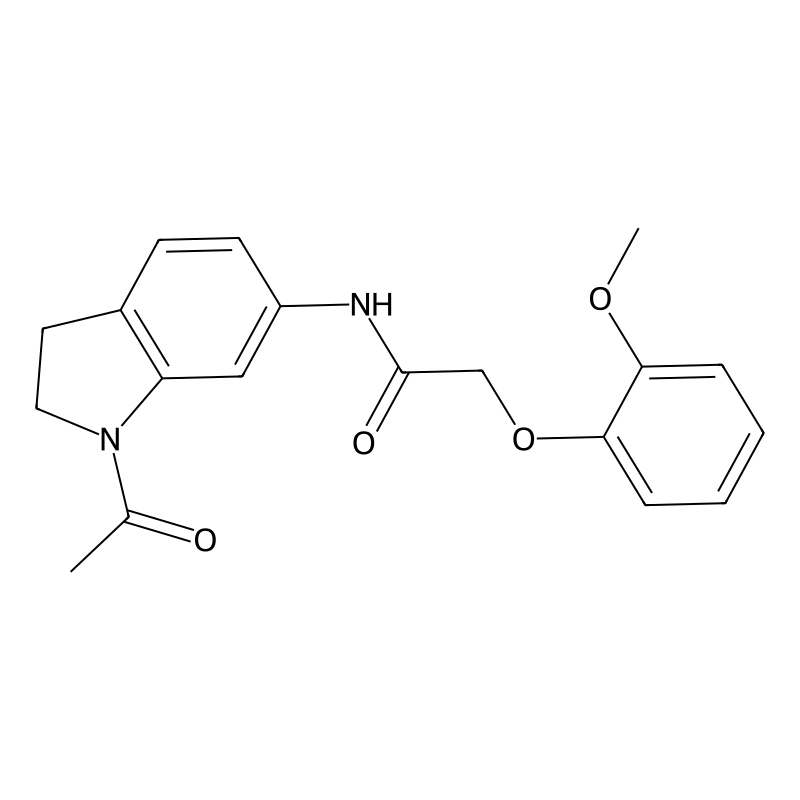

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methoxyphenoxy)acetamide is a complex organic compound characterized by its unique structural features. It contains an indole moiety, specifically a 2,3-dihydro-1H-indole, which is substituted with an acetyl group at the nitrogen position. Additionally, the compound features a methoxyphenoxy group linked through an acetamide functional group. This combination of structural elements suggests potential reactivity and biological activity, making it a subject of interest in medicinal chemistry.

There is no current information regarding the mechanism of action of this compound.

Chemical Structure Analysis

SciFinder () is a comprehensive database that allows for searching by chemical structure. Inputting the structure of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methoxyphenoxy)acetamide could reveal similar compounds or functional groups that have been previously studied.

Literature Search on Related Compounds:

- Indole derivatives: Due to the presence of the indole ring, research on similar indole derivatives might shed light on potential properties or activities of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methoxyphenoxy)acetamide. Pubmed () is a resource for searching scientific literature. A search for "indole derivatives" or specific indole analogs could provide relevant information.

- Methoxyphenoxy Substituent: The presence of the 2-methoxyphenoxy group might also be relevant. Searching for research on compounds containing this substituent group alongside other functional groups could provide insights into potential activities.

- Oxidation: The methoxy group can be oxidized to form a phenolic derivative.

- Reduction: The carbonyl group in the indole moiety can be reduced to yield an alcohol.

- Substitution: The acetamide group is susceptible to nucleophilic substitution reactions.

Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The specific outcomes depend on the conditions and reagents used in each reaction.

Research indicates that compounds similar to N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methoxyphenoxy)acetamide may exhibit significant biological activities, including:

- Anti-inflammatory properties: Compounds in this class have been studied for their ability to inhibit cyclooxygenase enzymes (COX), which are pivotal in the inflammatory process.

- Anticancer effects: Certain derivatives have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

The specific biological activity of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methoxyphenoxy)acetamide remains to be fully elucidated but suggests a promising therapeutic profile .

The synthesis of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methoxyphenoxy)acetamide typically involves several steps:

- Formation of the Indole Moiety: An appropriate indole precursor undergoes acetylation to introduce the acetyl group.

- Synthesis of the Methoxyphenoxy Group: This can be achieved by reacting 2-methoxyphenol with a halogenated compound under basic conditions.

- Coupling Reaction: The final step involves coupling the indole derivative with the methoxyphenoxy intermediate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst .

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methoxyphenoxy)acetamide has potential applications in:

- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new anti-inflammatory or anticancer drugs.

- Chemical Research: Its unique structure makes it valuable for studying structure–activity relationships and exploring new synthetic methodologies.

Interaction studies involving N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methoxyphenoxy)acetamide focus on its binding affinity to various biological targets. These studies often utilize techniques such as:

- Molecular docking: To predict how the compound interacts with target proteins.

- In vitro assays: To evaluate its effects on enzyme activity and cell viability.

Such studies are crucial for understanding the mechanism of action and optimizing the compound's therapeutic potential .

Several compounds share structural similarities with N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methoxyphenoxy)acetamide. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(4-hydroxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide | Hydroxy group instead of methoxy | Potentially different biological activity due to hydroxyl substitution |

| 2-(4-chlorophenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide | Chloro group instead of methoxy | May exhibit different reactivity and pharmacological profiles |

| 2-{4-[ (1-acetyl-3-oxo-1,3-dihydroindol)]}-N-(methoxyphenyl)acetamide | Contains additional carbonyl functionalities | Variations in biological activity due to structural differences |

Uniqueness

The presence of the methoxy group in N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methoxyphenoxy)acetamide is significant as it can influence both its chemical reactivity and biological activity compared to similar compounds. This unique feature may enhance its solubility or alter its interaction with biological targets, potentially leading to improved therapeutic efficacy .